(1R,2S)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL
Description
(1R,2S)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL is a chiral amino alcohol featuring a fluorinated aromatic ring and a methyl substituent. Its stereochemical configuration (1R,2S) and substitution pattern on the phenyl ring distinguish it from structurally related compounds.
Properties
Molecular Formula |
C10H14FNO |
|---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
(1R,2S)-1-amino-1-(3-fluoro-5-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-6-3-8(5-9(11)4-6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10-/m0/s1 |
InChI Key |
BXRKJXKPLDYYJH-XVKPBYJWSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)F)[C@H]([C@H](C)O)N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(C(C)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a precursor ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures that the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(1R,2S)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific pathways.
Mechanism of Action
The mechanism of action of (1R,2S)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with (1R,2S)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL. Key differences lie in substituent positions, stereochemistry, and physicochemical properties:
Table 1: Structural and Physicochemical Comparison
Key Observations
Stereochemical Impact: The (1R,2S) configuration of the target compound contrasts with the (1S,2S) configuration in CAS 1323966-28-4 . Such stereochemical differences often lead to divergent biological activities, as seen in enantiomeric pairs of β-blockers or antifungal agents.
Substituent Effects :
- The 3-fluoro-5-methylphenyl group in the target compound enhances lipophilicity compared to the 2-chloro-6-fluorophenyl group in CAS 1323966-28-4, which introduces greater electronegativity and steric hindrance .
- The absence of a diol or ester group (unlike CAS 28143-91-1 and 340188-50-3) reduces hydrogen-bonding capacity, impacting solubility and metabolic pathways .
Physicochemical Properties :
- Melting points for related compounds range widely (e.g., 112–115°C for the diol derivative vs. 119°C for the ethyl ester hydrochloride), reflecting differences in crystallinity and intermolecular forces .
- Optical purity data (e.g., 98% ee for CAS 340188-50-3) highlight the importance of enantiomeric control in synthetic routes .
Biological Activity
Introduction
(1R,2S)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL is a chiral amino alcohol notable for its unique structural features, including an amino group, a hydroxyl group, and a fluorinated aromatic ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are closely linked to its stereochemistry and molecular interactions.
Chemical Properties
The molecular formula of (1R,2S)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL is C10H14FNO, with a molecular weight of approximately 183.22 g/mol. The presence of a fluorine atom and a methyl group on the aromatic ring significantly influences its lipophilicity and electronic properties, enhancing its potential for biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H14FNO |
| Molecular Weight | 183.22 g/mol |
| Density | 1.134 g/cm³ |
| pKa | 12.47 |
Biological Activity
The biological activity of (1R,2S)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL is primarily attributed to its interactions with specific enzymes and receptors. Research indicates that this compound can modulate various biochemical pathways, particularly those involved in metabolism and signal transduction.
Interaction Studies
Studies have shown that the compound exhibits binding affinity towards several molecular targets:
- Dihydrofolate Reductase (DHFR) : Inhibitors of DHFR are crucial in cancer therapy as they affect DNA synthesis by limiting the availability of tetrahydrofolate .
- Tyrosine Kinases : These enzymes play significant roles in cell signaling and proliferation. Inhibition can lead to reduced tumor growth and metastasis .
Case Studies
Recent studies have explored the therapeutic potential of (1R,2S)-1-Amino-1-(3-fluoro-5-methylphenyl)propan-2-OL in various contexts:
Study 1: Antitumor Activity
A study investigated the compound's effects on cancer cell lines, demonstrating significant inhibition of cell proliferation in breast cancer models. The mechanism was linked to the compound's ability to inhibit DHFR activity, leading to decreased nucleotide synthesis necessary for DNA replication.
Study 2: Neuroprotective Effects
Another research highlighted its neuroprotective properties in models of neurodegeneration. The compound was shown to reduce oxidative stress markers and improve neuronal survival rates in vitro.
Comparative Analysis with Similar Compounds
The structural similarities among compounds can lead to varied biological activities. A comparative analysis is provided below:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| (1R,2S)-1-Amino-1-(3-fluoro-5-methoxyphenyl)propan-2-OL | Fluorine and methoxy groups | Different electronic properties due to methoxy substitution |
| (1R,2S)-1-Amino-1-(3-chloro-5-methoxyphenyl)propan-2-OL | Chlorine instead of fluorine | Varied reactivity due to chlorine's different electronegativity |
| (1R,2S)-1-Amino-1-(3-fluoro-5-hydroxyphenyl)propan-2-OL | Hydroxy group instead of methoxy | Affects solubility and biological interactions |
The unique combination of fluorine and methyl substituents enhances the compound's lipophilicity and interaction profile compared to its analogs, making it particularly valuable for targeted applications in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
